An In-depth Technical Guide to 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene (CAS 2385735-19-1)
An In-depth Technical Guide to 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene (CAS 2385735-19-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, expected reactivity, and safety considerations for 1-bromo-3-chloro-4-ethoxy-2-iodobenzene. This highly functionalized aromatic compound is a potentially valuable building block in medicinal chemistry and materials science, offering multiple points for diversification through cross-coupling reactions.
Core Properties and Characteristics
Physicochemical Properties
The physical properties of 1-bromo-3-chloro-4-ethoxy-2-iodobenzene are influenced by the presence of multiple halogen atoms and an ethoxy group on the benzene ring. These substituents contribute to a high molecular weight and significant intermolecular forces, primarily van der Waals interactions.
| Property | Predicted Value/Information | Citation |
| CAS Number | 2385735-19-1 | |
| Molecular Formula | C₈H₇BrClIO | |
| Molecular Weight | 361.40 g/mol | |
| Appearance | Expected to be a crystalline solid or a colorless to yellowish liquid. | |
| Melting Point | Predicted to be higher than related di-substituted haloarenes due to the increased molecular weight and potential for ordered crystal packing. The melting points of para-isomers of dihalobenzenes are generally higher than their ortho and meta counterparts due to greater symmetry. | |
| Boiling Point | Expected to be significantly higher than that of benzene due to the substantial increase in molecular mass and stronger van der Waals forces. The boiling points of haloarenes increase with the size of the halogen atom.[1] | |
| Density | Predicted to be significantly denser than water, a common characteristic of polyhalogenated aromatic compounds. Density increases with the mass of the halogen atoms.[1] | |
| Solubility | Expected to be insoluble in water but soluble in common organic solvents such as ethers, benzene, and chlorinated solvents. Haloarenes are generally non-polar and cannot form hydrogen bonds with water. |
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for 1-bromo-3-chloro-4-ethoxy-2-iodobenzene is not publicly available. However, based on its structure, the following spectral characteristics can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or singlets depending on the coupling constants. The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.
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¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the six aromatic carbons and the two carbons of the ethoxy group. The chemical shifts of the aromatic carbons will be influenced by the electronegativity and position of the halogen and ethoxy substituents.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be complex and characteristic, reflecting the presence of both bromine (¹⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Synthesis and Elucidation
A definitive, published synthetic route for 1-bromo-3-chloro-4-ethoxy-2-iodobenzene is not currently available. However, a plausible multi-step synthesis can be designed based on established methodologies for the preparation of polysubstituted haloarenes. The following proposed synthesis utilizes electrophilic aromatic substitution and diazotization reactions, common strategies in the synthesis of such complex molecules.
Proposed Synthetic Pathway
The synthesis could commence from a commercially available substituted aniline, followed by a series of halogenation and functional group manipulation steps. A potential retrosynthetic analysis is outlined below:
Caption: Selective cross-coupling reactions of 1-bromo-3-chloro-4-ethoxy-2-iodobenzene.
Potential as a Pharmaceutical Intermediate
The ability to introduce diverse functionalities in a controlled, stepwise manner makes this compound an attractive scaffold for the synthesis of novel drug candidates. The core structure can be elaborated to generate libraries of compounds for screening against various biological targets. The presence of halogens can also influence the pharmacokinetic properties of a drug molecule, such as lipophilicity and metabolic stability.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-bromo-3-chloro-4-ethoxy-2-iodobenzene is not widely available, the safety precautions should be based on the known hazards of polyhalogenated aromatic compounds.
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General Hazards: Polyhalogenated aromatic hydrocarbons can be toxic and persistent in the environment. They may cause skin and eye irritation. [2]Some compounds in this class are suspected carcinogens.
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Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid inhalation of dust, vapors, or mists.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [2]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Conclusion
1-Bromo-3-chloro-4-ethoxy-2-iodobenzene is a promising, yet underexplored, building block for organic synthesis. Its polysubstituted nature and the differential reactivity of its carbon-halogen bonds offer significant opportunities for the construction of complex molecular architectures relevant to drug discovery and materials science. While further experimental work is needed to fully characterize this compound, the principles of haloarene chemistry provide a solid foundation for its synthesis and application. Researchers and scientists are encouraged to explore the potential of this versatile intermediate in their synthetic endeavors, while adhering to strict safety protocols.
References
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Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
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Physical Properties of Haloalkanes and Haloarenes. (n.d.). Unacademy. Retrieved February 12, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry. Retrieved February 12, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). ACS Omega. Retrieved February 12, 2026, from [Link]
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Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved February 12, 2026, from [Link]
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Haloarenes Explained: Key Types, Properties & Common Uses. (n.d.). Allen Overseas. Retrieved February 12, 2026, from [Link]
